2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide, commonly known as TBCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. TBCA is a small molecule inhibitor of the enzyme TrxR1, which plays a critical role in regulating cellular redox homeostasis.
Mechanism of Action
TBCA inhibits the activity of the enzyme TrxR1, which plays a critical role in regulating cellular redox homeostasis. TrxR1 is involved in the reduction of thioredoxin, a protein that plays a critical role in maintaining cellular redox balance. By inhibiting TrxR1, TBCA disrupts the redox balance of cancer cells, leading to apoptosis. TBCA also reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
TBCA has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inducing apoptosis, and improving cognitive function. TBCA has also been shown to reduce inflammation, which is a common feature of many diseases, including cancer and cardiovascular diseases. Additionally, TBCA has been shown to improve mitochondrial function, which plays a critical role in cellular energy metabolism.
Advantages and Limitations for Lab Experiments
TBCA has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. TBCA is also relatively easy to synthesize, making it readily available for researchers. However, TBCA has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using TBCA.
Future Directions
There are several future directions for research on TBCA, including its potential therapeutic applications in other diseases, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TBCA, including its toxicity and optimal dosing regimens. Finally, the development of TBCA analogs may lead to the discovery of more potent and selective TrxR1 inhibitors with improved pharmacological properties.
Conclusion
In conclusion, TBCA is a promising small molecule inhibitor of TrxR1 with potential therapeutic applications in cancer, neurodegenerative disorders, and cardiovascular diseases. TBCA has several biochemical and physiological effects, including reducing oxidative stress, inducing apoptosis, and improving cognitive function. While TBCA has some limitations, its high purity and stability make it a reliable compound for scientific research. Future research on TBCA may lead to the discovery of novel therapies for various diseases.
Synthesis Methods
The synthesis of TBCA involves several steps, including the reaction of 4-tert-butylthiophenol with 2-bromoacetophenone to form 2-(4-tert-butylphenylthio)acetophenone. This intermediate is then reacted with cyanomethyl chloride and N-phenylacetamide to yield TBCA. The synthesis of TBCA has been optimized to obtain high yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
TBCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that TBCA inhibits the growth of cancer cells by inducing apoptosis and reducing oxidative stress. TBCA has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Additionally, TBCA has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-20(2,3)16-9-11-18(12-10-16)24-15-19(23)22(14-13-21)17-7-5-4-6-8-17/h4-12H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNFGKTEXWPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.